4-(4,6-dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a pyrimidinyl group with two methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions:
Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-dimethoxypyrimidine, is synthesized through the reaction of 2,4,6-trimethoxypyrimidine with appropriate reagents under controlled conditions.
Attachment of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group is introduced via an acylation reaction, often using pyrrolidine and a suitable acylating agent such as acyl chloride or anhydride.
Formation of the Morpholine Ring: The final step involves the cyclization reaction to form the morpholine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and morpholine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4,6-dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The methoxy groups and the carbonyl group play crucial roles in these interactions, often forming hydrogen bonds or participating in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
4-(4,6-Dimethoxypyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[4-(4,6-dimethoxypyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-21-12-9-13(22-2)17-15(16-12)19-7-8-23-11(10-19)14(20)18-5-3-4-6-18/h9,11H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYRPATVYRVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCOC(C2)C(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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